molecular formula C25H27F3N2O2S B12150119 (2E,5Z)-5-[4-(octyloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

(2E,5Z)-5-[4-(octyloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

Cat. No.: B12150119
M. Wt: 476.6 g/mol
InChI Key: WWULSIKNVHZNQN-XLNRJJMWSA-N
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Description

(2E,5Z)-5-[4-(octyloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a trifluoromethylphenyl group

Preparation Methods

The synthesis of (2E,5Z)-5-[4-(octyloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 4-(octyloxy)benzaldehyde with 2-(trifluoromethyl)aniline to form an imine intermediate. This intermediate is then cyclized with a thiazolidinone derivative under specific reaction conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

(2E,5Z)-5-[4-(octyloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

    Addition: Addition reactions can occur at the double bonds present in the compound, leading to the formation of addition products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2E,5Z)-5-[4-(octyloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is investigated for its potential use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E,5Z)-5-[4-(octyloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

(2E,5Z)-5-[4-(octyloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one can be compared with other similar compounds, such as:

    Vanillin acetate: A compound with a similar benzylidene structure but different functional groups.

    3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: A compound with a similar thiazolidinone ring but different substituents.

Biological Activity

(2E,5Z)-5-[4-(octyloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes:

  • A thiazolidinone core.
  • An octyloxy substituent that may enhance lipophilicity.
  • A trifluoromethyl group that could influence biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Glioblastoma Cells
A study involving thiazolidinone derivatives demonstrated that specific compounds exhibited substantial cytotoxicity against glioblastoma cells (LN229). The efficacy was evaluated using:

  • MTT Assay : To assess cell viability.
  • Colony Formation Assay : To evaluate long-term survival.
  • TUNEL Assay : To measure apoptosis.

Results indicated that certain derivatives led to a reduction in cell viability by over 50% compared to control groups, suggesting strong anticancer properties .

Antimicrobial Activity

Thiazolidinones have also been investigated for their antimicrobial properties. In a comparative study:

  • Compounds were tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
  • The results showed that derivatives with specific substitutions exhibited inhibition zones comparable to standard antibiotics.
CompoundInhibition Zone (mm)Activity Index (%)
2e2291.66
Ampicillin24-

The presence of electron-withdrawing groups like chlorine significantly enhanced the antibacterial activity of these compounds .

The biological activities of thiazolidinone derivatives are attributed to several mechanisms:

  • Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger apoptotic pathways in cancer cells.
  • Inhibition of Key Enzymes : Some derivatives inhibit enzymes critical for bacterial survival and proliferation.

Antioxidant Properties

In addition to anticancer and antimicrobial activities, the antioxidant potential of thiazolidinones has been explored. The ABTS radical cation decolorization assay was used to evaluate antioxidant capacity, revealing inhibition percentages ranging from 68.8% to 81.8% among various derivatives .

Properties

Molecular Formula

C25H27F3N2O2S

Molecular Weight

476.6 g/mol

IUPAC Name

(5Z)-5-[(4-octoxyphenyl)methylidene]-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H27F3N2O2S/c1-2-3-4-5-6-9-16-32-19-14-12-18(13-15-19)17-22-23(31)30-24(33-22)29-21-11-8-7-10-20(21)25(26,27)28/h7-8,10-15,17H,2-6,9,16H2,1H3,(H,29,30,31)/b22-17-

InChI Key

WWULSIKNVHZNQN-XLNRJJMWSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2

Origin of Product

United States

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